6-Ethoxy-[1,1'-biphenyl]-3-ol
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry
Biphenyl structures are a cornerstone of synthetic organic chemistry due to their prevalence in medicinally active compounds, marketed drugs, and natural products. rsc.org Their inherent structural rigidity and the ability to be functionalized make them versatile building blocks for complex molecules. researchgate.net The torsion, or twist, along the bond connecting the two phenyl rings influences the molecule's electronic and steric properties, which in turn dictates its chemical reactivity and interactions with other molecules. researchgate.net
Biphenyl derivatives are key intermediates in the synthesis of a vast range of organic compounds, including pharmaceuticals, agricultural products, and liquid crystals. rsc.orgresearchgate.net They are also used to create fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The biphenyl moiety's importance is underscored by its presence in numerous biologically active natural products. rsc.org
Overview of Hydroxylated and Alkoxylated Biphenyl Derivatives
Hydroxylated and alkoxylated biphenyls are subclasses of biphenyl derivatives that feature one or more hydroxyl (-OH) or alkoxy (-OR) groups, respectively. These functional groups significantly influence the parent biphenyl's physical and chemical properties.
Hydroxylated Biphenyls: The introduction of hydroxyl groups can increase a biphenyl's polarity and its capacity for hydrogen bonding. This is a critical feature in the design of molecules intended to interact with biological systems. nih.gov For instance, hydroxylated biphenyls are explored as potential anticancer agents. nih.gov The synthesis of these compounds can be achieved through various methods, including the direct hydroxylation of a C-H bond on the biphenyl ring, a process that can be catalyzed by transition metals like palladium. researchgate.net
Alkoxylated Biphenyls: Alkoxy groups, such as the ethoxy group in 6-Ethoxy-[1,1'-biphenyl]-3-ol, also modify the electronic and steric profile of the biphenyl scaffold. They can enhance the lipophilicity of a molecule, which can be advantageous in pharmaceutical applications. The synthesis of alkoxylated biphenyls can be achieved through methods like the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with an alcohol. wikipedia.org
Structural Characteristics and Research Context of this compound
Research into compounds like this compound is often driven by the desire to create novel molecules with specific biological activities or material properties. The strategic placement of the ethoxy and hydroxyl groups can lead to unique intramolecular interactions and specific binding affinities for biological targets.
Historical Development of Biphenyl Synthesis and Functionalization
The ability to synthesize biphenyls and their derivatives has been a long-standing goal in organic chemistry, with significant advancements made over the past century.
The Wurtz-Fittig reaction , an early method, involved the sodium-mediated coupling of an aryl halide with an alkyl halide. rsc.org
A major breakthrough came with the Ullmann reaction , first reported by Fritz Ullmann in 1901. numberanalytics.comwikipedia.org This reaction traditionally involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biphenyl. numberanalytics.comtestbook.com While initially plagued by harsh reaction conditions and inconsistent yields, modern advancements have revived interest in this method. wikipedia.orgtestbook.com The Ullmann condensation, a related process, is used to form aryl ethers, thioethers, and amines. wikipedia.org
The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized biphenyl synthesis. The Suzuki-Miyaura coupling , first published by Akira Suzuki and Norio Miyaura in 1979, has become one of the most widely used methods for creating carbon-carbon bonds. news-medical.netwikipedia.org This reaction couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. news-medical.netlibretexts.org The discovery of palladium-catalyzed cross-couplings was recognized with the 2010 Nobel Prize in Chemistry. news-medical.netwikipedia.org The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents and byproducts. news-medical.net
Other significant palladium-catalyzed cross-coupling reactions for biphenyl synthesis include the Stille, Negishi, and Kumada couplings, each utilizing different organometallic reagents. rsc.org These powerful synthetic tools have made a vast array of substituted biphenyls, including complex structures like this compound, accessible to chemists for further research and application.
Structure
3D Structure
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-ethoxy-3-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
InChI Key |
LOYHAYGREUOIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxy 1,1 Biphenyl 3 Ol
Strategies for Biphenyl (B1667301) Core Formation
The construction of the biphenyl scaffold is a central challenge in organic synthesis due to the prevalence of this motif in pharmaceuticals, advanced materials, and natural products. gre.ac.uk The most powerful and versatile strategies for creating the aryl-aryl bond involve transition-metal-catalyzed cross-coupling reactions. mdpi.com These methods have largely superseded classical approaches, which often suffered from harsh reaction conditions and limited scope. tcichemicals.com Among these, the Suzuki-Miyaura coupling has become one of the most important and efficient strategies for preparing both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. mdpi.comclockss.org Reactions like the Suzuki-Miyaura, Ullmann, Stille, and Negishi couplings provide reliable pathways to biaryl structures. libretexts.orgresearchgate.net The Suzuki-Miyaura reaction, in particular, is noted for its mild conditions, the low toxicity of its boron-based reagents, and its exceptional functional group tolerance, making it a favored method for complex molecule synthesis. acs.orgwikipedia.org
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmusechem.com This reaction has become an indispensable tool for synthesizing substituted biphenyls, styrenes, and polyolefins. wikipedia.org Its advantages include the commercial availability and stability of boronic acids, mild reaction conditions, and the use of environmentally benign boron compounds. wikipedia.org
The success of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. Palladium catalysts are the most widely used for this reaction. libretexts.org
Palladium Precursors: Common sources of the active Pd(0) catalyst include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can be used directly, Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the catalytically active Pd(0) state.
Ligand Effects: Ligands are critical as they stabilize the palladium center and modulate its reactivity, profoundly influencing the reaction's efficiency, scope, and selectivity. organic-chemistry.orgacs.org Electron-rich and bulky phosphine (B1218219) ligands are particularly effective because they enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle. acs.org
Triarylphosphines: Triphenylphosphine (PPh₃) is a classic ligand, but modern applications often employ more sophisticated ligands for challenging substrates.
Dialkylbiarylphosphines: Ligands such as SPhos, RuPhos, and XPhos have proven highly effective for a broad range of cross-coupling reactions, enabling the use of less reactive aryl chlorides and sterically hindered substrates, often at room temperature or with low catalyst loadings. acs.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form highly stable and active palladium complexes, making them excellent for coupling unactivated aryl chlorides.
The choice of ligand can significantly impact the reaction outcome, with different ligands being optimal for different substrate combinations. organic-chemistry.orgnih.gov Studies have shown that the steric and electronic properties of the ligand are key to stabilizing the monoligated Pd(0) species believed to be a crucial intermediate in the catalytic cycle. acs.org
| Catalyst/Ligand System | Typical Substrates | Key Advantages |
|---|---|---|
| Pd(PPh₃)₄ | Aryl iodides, bromides | Commercially available, well-established for simple couplings. |
| Pd(OAc)₂ / PCy₃ | Aryl triflates | Effective for a diverse array of triflates. organic-chemistry.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides, bromides | Highly active system, often effective at room temperature. organic-chemistry.org |
| Pd(OAc)₂ / SPhos | Sterically hindered aryl chlorides, heteroaryl chlorides | Broad substrate scope, high catalyst activity. acs.org |
| PEPPSI-iPr (NHC-based) | Sterically hindered substrates, aryl chlorides | Highly stable and active precatalyst, good for challenging couplings. yonedalabs.com |
A significant advantage of the Suzuki-Miyaura coupling is its remarkably broad substrate scope and high functional group tolerance. acs.orgrsc.org
Reactant Scope: The reaction is compatible with a wide variety of coupling partners.
Organic Halides/Pseudohalides: The reactivity order for the halide partner is generally I > OTf (triflate) > Br >> Cl. wikipedia.org The development of advanced catalyst systems has successfully extended the reaction's utility to include the less reactive but more affordable aryl chlorides. acs.orgorganic-chemistry.org
Organoboron Reagents: Arylboronic acids are most common, but boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates are also widely used. wikipedia.orgorganic-chemistry.org These reagents are generally stable to air and moisture, easy to handle, and their byproducts are non-toxic.
Functional Group Tolerance: The Suzuki-Miyaura reaction is compatible with a vast array of functional groups on either coupling partner. This tolerance allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. rsc.org The reaction conditions are generally mild enough to leave sensitive groups intact.
| Functional Group | Compatibility | Notes |
|---|---|---|
| Aldehydes (-CHO) | High | Tolerated well, unlike in reactions with more nucleophilic Grignard or organolithium reagents. acs.orggoogle.com |
| Ketones (-COR) | High | Generally stable under standard Suzuki conditions. google.com |
| Esters (-COOR) | High | Base-labile esters are compatible, especially with milder bases like K₃PO₄ or K₂CO₃. organic-chemistry.org |
| Carboxylic Acids (-COOH) | High | The reaction can be performed on substrates containing free carboxylic acid groups. researchgate.net |
| Nitro Groups (-NO₂) | High | Electron-withdrawing groups like nitro are well-tolerated. google.com |
| Alcohols/Phenols (-OH) | High | Free hydroxyl groups are generally compatible, though the base may deprotonate them. tcichemicals.comgoogle.com |
| Amines (-NH₂) | Moderate to High | Primary and secondary amines are generally tolerated but can sometimes interfere by coordinating to the palladium catalyst. |
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgmusechem.comnrochemistry.com
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or carbon-triflate) bond of the electrophilic partner. This step forms a square-planar arylpalladium(II) halide intermediate. yonedalabs.comnrochemistry.com
Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron compound by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex. organic-chemistry.orgnrochemistry.com
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) intermediate. This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.comnrochemistry.com
The Ullmann reaction, first reported in 1901, is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halide molecules. organic-chemistry.org
Classic Ullmann Reaction: The traditional Ullmann condensation requires harsh conditions, typically involving stoichiometric amounts of copper powder or copper salts at very high temperatures (often >200 °C). organic-chemistry.org These conditions limit the substrate scope and functional group tolerance, and the reaction is most effective for the synthesis of symmetrical biaryls.
Modern Variants: Significant advancements have transformed the Ullmann coupling into a more versatile and practical synthetic tool. Modern protocols often feature:
Catalytic Copper: The use of catalytic amounts of a copper(I) or copper(II) salt.
Ligands: The addition of ancillary ligands, such as 1,10-phenanthroline, diamines, or amino acids, accelerates the reaction and allows for milder conditions (80–120 °C). escholarship.org
Broader Scope: Ligand-assisted catalytic Ullmann reactions have expanded the scope to include the synthesis of unsymmetrical biaryls and are more tolerant of various functional groups. organic-chemistry.org
Other Metals: While copper remains the classic metal, nickel and palladium-catalyzed versions of Ullmann-type couplings have also been developed, further broadening the reaction's utility, particularly for challenging biheteroaryl syntheses. nih.gov
While the Suzuki-Miyaura coupling is often the first choice for biaryl synthesis, modern Ullmann-type reactions provide a valuable alternative, especially in cases where the corresponding boronic acids are unstable or difficult to access. researchgate.net
| Feature | Classic Ullmann Reaction | Modern Ullmann Variants |
|---|---|---|
| Metal | Stoichiometric Copper (Cu powder, Cu₂O, CuI) | Catalytic Copper (CuI, CuBr), Ni, or Pd salts. escholarship.orgnih.gov |
| Temperature | High (>160-200 °C) organic-chemistry.orgescholarship.org | Milder (80-120 °C) escholarship.org |
| Ligands | Typically none | Required (e.g., phenanthrolines, diamines, amino acids). escholarship.org |
| Scope | Mainly for symmetrical biaryls from activated aryl halides. | Broadened scope for unsymmetrical biaryls, including less reactive halides. organic-chemistry.orgnih.gov |
| Functional Group Tolerance | Poor | Improved, though generally less tolerant than Suzuki coupling. |
Metal-Catalyzed Cross-Coupling Reactions
Ullmann Coupling and its Modern Variants
Copper-Catalyzed Diarylation
Copper-catalyzed diarylation, a key variant of the Ullmann reaction, facilitates the coupling of two different aryl groups. In the context of synthesizing 6-Ethoxy-[1,1'-biphenyl]-3-ol, this would typically involve the reaction of an aryl halide with an organocopper reagent or the coupling of two different aryl halides. The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol (B47542) to form a diaryl ether, or the coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org The reaction for biaryl synthesis traditionally requires high temperatures (often over 200 °C) and stoichiometric amounts of copper. organic-chemistry.orgchempedia.info
The mechanism is believed to involve the formation of an organocopper intermediate. For biaryl synthesis, an oxidative addition of an aryl halide to a Cu(I) species is a key step, followed by further reaction and reductive elimination to form the C-C bond. organic-chemistry.org
A hypothetical pathway to this compound could involve the coupling of a protected 2-halo-4-ethoxyphenol derivative with a phenylating agent in the presence of a copper catalyst.
Ligand and Solvent Effects in Ullmann Reactions
The efficiency and substrate scope of Ullmann reactions are profoundly influenced by the choice of ligands and solvents. Traditional protocols often required high-boiling polar solvents like DMF, pyridine, or nitrobenzene. wikipedia.org However, modern methods have demonstrated the efficacy of non-polar solvents such as toluene (B28343) or xylene when paired with appropriate catalyst systems. nih.gov
Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle, which allows for lower reaction temperatures. Bidentate ligands, such as diamines and amino acids (e.g., picolinic acid), have been shown to be particularly effective in promoting copper-catalyzed O-arylation of phenols. acs.orgnih.govresearchgate.net The use of ligands like N,N-dimethylglycine or picolinic acid can significantly accelerate the reaction, enabling couplings to occur at temperatures as mild as 90 °C. acs.orgnih.gov
The choice of base is also critical. While inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used, their effectiveness can be highly dependent on the solvent and ligand system. acs.orgresearchgate.net For instance, in non-polar solvents, K₂CO₃ has been used effectively. nih.gov The interplay between the ligand, base, and solvent creates a complex reaction environment that must be optimized for specific substrates.
Table 1: Effect of Ligand and Solvent on a Model Ullmann Diaryl Ether Synthesis (Coupling of 4-bromoanisole (B123540) and 4-methoxyphenol)
| Entry | Ligand | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | N,N-dimethylglycine | Acetonitrile (B52724) | K₃PO₄ | 80 | High |
| 2 | Picolinic Acid | DMSO | K₃PO₄ | 90-110 | Good to High |
| 3 | None | DMSO | Cs₂CO₃ | 110 | Moderate |
| 4 | Triphenylphosphine | Toluene | K₂CO₃ | 100 | Moderate |
Data compiled from analogous reactions reported in the literature. nih.govacs.orgnih.govorganic-chemistry.org
Other Cross-Coupling Approaches (e.g., Negishi, Kumada, Stille, Heck, Hiyama)
Palladium- and nickel-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the synthesis of biaryls, including complex molecules like this compound. These methods generally involve the reaction of an organometallic reagent with an organic halide.
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.org It is known for its high functional group tolerance and reactivity. For the target molecule, a plausible route would be the reaction of a (4-ethoxy-3-hydroxyphenyl)zinc halide (with appropriate protection of the phenol) with an aryl halide like iodobenzene, or conversely, the coupling of phenylzinc chloride with a protected 2-halo-4-ethoxyphenol. nih.govwikipedia.orgillinois.eduorganic-chemistry.orgnih.govscispace.com
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. researchgate.netwikipedia.orgacs.org While highly effective for forming C-C bonds, the high reactivity of Grignard reagents limits its functional group tolerance. A potential synthesis would involve coupling phenylmagnesium bromide with a protected 2-bromo-4-ethoxyphenol (B1646954). organic-chemistry.orggoogle.comresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. nih.gov Organostannanes are stable to air and moisture, making them easy to handle, though their toxicity is a significant drawback. The synthesis could proceed via the reaction of phenyltributylstannane with a protected and halogenated ethoxyphenol derivative.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org To form the biphenyl structure, one might couple a halo-ethoxyphenol with styrene, which would yield a stilbene (B7821643) derivative. Subsequent oxidative cleavage of the double bond would be required to yield the target biphenyl, making this a less direct route. google.comresearchgate.netnih.govorganic-chemistry.orglibretexts.org
Hiyama Coupling: This reaction uses an organosilicon compound, activated by a fluoride (B91410) source or a base, to couple with an organic halide under palladium catalysis. core.ac.uknih.govorganic-chemistry.org Organosilanes are low in toxicity and readily available. A viable pathway would be the coupling of phenyltrimethoxysilane (B147435) with a protected 2-bromo-4-ethoxyphenol in the presence of a fluoride activator like TBAF. scispace.comresearchgate.netarkat-usa.org
Table 2: Comparison of Palladium/Nickel-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Coupling Reaction | Organometallic Reagent (R-M) | Organic Halide (R'-X) | Key Features |
| Negishi | R-ZnX | Aryl/Vinyl Halide/Triflate | High reactivity, good functional group tolerance. researchgate.netwikipedia.org |
| Kumada | R-MgX (Grignard) | Aryl/Vinyl Halide | High reactivity, limited functional group tolerance. researchgate.netacs.org |
| Stille | R-Sn(Alkyl)₃ | Aryl/Vinyl Halide/Triflate | Stable reagents, toxic byproducts. nih.gov |
| Heck | Alkene | Aryl/Vinyl Halide/Triflate | Forms a C-C bond with an alkene, often requires further steps. wikipedia.org |
| Hiyama | R-Si(OR)₃ | Aryl/Vinyl Halide | Low toxicity, requires fluoride/base activation. organic-chemistry.org |
Classical and Radical-Mediated Coupling Methods
Before the advent of transition-metal catalysis, several classical methods were employed for biaryl synthesis. Many of these operate via radical intermediates and remain relevant in certain synthetic contexts.
Wurtz-Fittig and Related Reactions
The Wurtz-Fittig reaction is the condensation of an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form a substituted aromatic compound. acs.orgwikipedia.orgvedantu.combyjus.com The reaction is an extension of the Wurtz reaction, which couples two alkyl halides. organic-chemistry.orgwikipedia.orgacs.orgnih.govorganic-chemistry.orgwikipedia.orglscollege.ac.in
The mechanism is thought to proceed through either a radical pathway or an organo-alkali pathway. acs.orgbyjus.com A significant drawback is the formation of side products, such as the homocoupling of the aryl halide (forming a symmetric biphenyl) and the homocoupling of the alkyl halide. acs.org Due to this lack of selectivity and the harsh conditions, its application in complex molecule synthesis is limited. A direct coupling of two different aryl halides (a Fittig reaction) to form an unsymmetrical biphenyl like this compound would be challenging and likely result in a mixture of products.
Oxidative Coupling Reactions
Oxidative coupling involves the direct formation of a C-C bond between two C-H bonds of aromatic rings under the influence of an oxidizing agent. For phenols, reagents like iron(III) chloride or vanadium tetrachloride can induce coupling. The mechanism typically involves the formation of a phenoxy radical, which can then attack another phenol molecule. A key challenge is controlling regioselectivity, as coupling can occur at the ortho and para positions, often leading to mixtures of isomers and polymeric materials. For a substrate like 4-ethoxyphenol, oxidative coupling would likely lead to C-C bond formation at the position ortho to the hydroxyl group.
Reactions Involving Arenediazonium Salts
Arenediazonium salts are versatile intermediates that can serve as precursors to aryl radicals for C-C bond formation.
The Gomberg-Bachmann reaction is an aryl-aryl coupling that occurs via a diazonium salt. wikipedia.org An aromatic amine is diazotized, and the resulting diazonium salt is treated with another aromatic compound (the solvent) in the presence of a base. This generates an aryl radical that then arylated the aromatic solvent. A potential synthesis for the target compound could involve the diazotization of an aniline (B41778) derivative, such as 5-amino-2-ethoxyphenol, followed by reaction in benzene. However, yields in the Gomberg-Bachmann reaction are often low (<40%) due to competing side reactions. core.ac.ukorganic-chemistry.orglscollege.ac.inwikipedia.org
The Pschorr reaction is an intramolecular variant of the Gomberg-Bachmann reaction, used to synthesize cyclic biaryl systems like phenanthrenes or dibenzofurans. wikipedia.org It involves the copper-catalyzed cyclization of a diazotized substrate where the two aryl rings are already linked by a tether.
The Meerwein arylation involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene. wikipedia.org This reaction forms an aryl-alkene bond and would not be a direct route to a biaryl compound like this compound without significant further transformations. However, related reactions where an aryl radical generated from a diazonium salt attacks another aromatic ring are known, such as in the electrochemical arylation of hydroquinone. nih.govnih.govnih.govresearchgate.netresearchgate.net This suggests a pathway where a diazotized aniline derivative could react with a phenol derivative under radical-forming conditions.
Introduction of Ethoxy and Hydroxyl Functionalities
Etherification is a fundamental transformation for installing the ethoxy group. Several classical and modern methods are available for the formation of aryl ethers, each with distinct advantages and limitations regarding substrate scope and reaction conditions.
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this method would involve the deprotonation of a hydroxyl group on a biphenyl-diol precursor to form a phenoxide, which then acts as a nucleophile.
The reaction mechanism is a concerted process involving a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic alkoxide. wikipedia.org For the synthesis of an ethoxy group, a suitable electrophile would be an ethyl halide (e.g., chloroethane, bromoethane, or iodoethane) or an ethyl sulfonate (e.g., ethyl tosylate). masterorganicchemistry.comlibretexts.org The reaction's success is highly dependent on the nature of the alkyl halide; primary halides are strongly preferred as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgmasterorganicchemistry.com
A plausible synthetic route would start from a [1,1'-biphenyl]-3,6-diol. Selective deprotonation of one hydroxyl group, followed by reaction with an ethylating agent, would yield the target molecule. The regioselectivity of the ethoxylation could be controlled by using protecting groups or by exploiting differences in the acidity of the two hydroxyl groups. The choice of base and solvent is crucial; common systems include sodium ethoxide in ethanol (B145695) or stronger bases like sodium hydride in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoric triamide (HMPA). masterorganicchemistry.comlibretexts.orglumenlearning.com
| Parameter | Description | Relevance to Synthesis | Reference(s) |
| Nucleophile | Alkoxide/Phenoxide ion (e.g., from [1,1'-biphenyl]-3,6-diol) | The deprotonated hydroxyl group on the biphenyl core attacks the ethylating agent. | wikipedia.org |
| Electrophile | Primary Alkyl Halide or Sulfonate (e.g., C₂H₅Cl, C₂H₅Br, C₂H₅OTs) | Must be primary to avoid E2 elimination. Provides the ethyl group for the ether. | wikipedia.org, masterorganicchemistry.com |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | Involves backside attack, leading to inversion of stereochemistry if the electrophile is chiral. | wikipedia.org, libretexts.org |
| Solvents | Polar aprotic (e.g., DMSO, HMPA) or the parent alcohol (e.g., ethanol) | Solvates the cation of the alkoxide and facilitates the SN2 reaction. | lumenlearning.com, libretexts.org |
| Limitations | Steric hindrance, competing elimination with 2°/3° halides | The biphenyl substrate must be suitable, and the ethylating agent must be primary. | wikipedia.org |
Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for forming C-O bonds, particularly for constructing diaryl ethers or alkyl aryl ethers. These methods, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, are effective for coupling phenols with aryl halides. organic-chemistry.orgacs.org
In a potential synthesis of this compound, a copper-catalyzed Ullmann-type reaction could be employed. organic-chemistry.org This could involve coupling a phenol with an iodo- or bromo-substituted ethoxybenzene derivative. Modern protocols often utilize ligands to improve reaction efficiency and mildness. For instance, N,N-dimethylglycine or picolinic acid can serve as effective ligands for copper, allowing the reaction to proceed at lower temperatures (e.g., 90-110 °C) and with improved tolerance for various functional groups. organic-chemistry.orgacs.org
Palladium-catalyzed systems also provide an efficient route. The use of biaryl phosphine ligands is key to achieving high efficiency in the cross-coupling of (hetero)aryl chlorides with alcohols. organic-chemistry.org A strategy could involve the coupling of an appropriate aryl halide (e.g., 1-bromo-2-ethoxybenzene) with a hydroxyphenylboronic acid, followed by further functionalization. The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these reactions.
| Catalyst System | Typical Substrates | Ligand Example | Key Features | Reference(s) |
| Copper (Cu) | Aryl Iodides/Bromides + Phenols/Alcohols | N,N-Dimethylglycine, Picolinic Acid, Me4Phen | Economical, tolerant of functional groups, effective for hindered ethers. | organic-chemistry.org, acs.org |
| Palladium (Pd) | Aryl Chlorides/Bromides/Triflates + Alcohols | Biaryl Phosphines (e.g., SPhos, XPhos) | High catalytic activity, broad substrate scope, mild reaction conditions. | organic-chemistry.org |
Cross-dehydrogenative coupling (CDC) represents a more atom-economical approach to bond formation, as it involves the union of two C-H or a C-H and an X-H bond, formally eliminating H₂. nih.gov In the context of aryl ether synthesis, this could involve the direct coupling of an aromatic C-H bond with an alcohol.
The synthesis of the target molecule could potentially be achieved via a dehydrogenative cross-coupling reaction between a biphenyl-3-ol precursor and ethanol. nih.gov These reactions are typically mediated by transition metal catalysts, such as copper or palladium, and often require an oxidant to facilitate the catalytic cycle. nih.gov The key challenge in this approach is achieving high regioselectivity, as multiple C-H bonds on the biphenyl scaffold could be susceptible to activation. The reaction mechanism may involve the activation of a C-H bond on the aromatic ring, followed by nucleophilic attack by the alcohol. nih.gov While powerful, developing a selective CDC reaction for a complex molecule like this compound would likely require significant optimization of catalysts and directing groups to control the site of C-O bond formation.
An alternative to classical etherification methods is the synthesis of aryl ethers via a sulfonyl transfer reaction. This method involves the reaction of primary or secondary alcohols with aryl mesylates under basic conditions. acs.org The aryl mesylate group, typically considered a protecting group for phenols, can act as an activating group for ether formation. acs.orgnih.gov
This strategy could be applied to the synthesis of this compound by first preparing a mesylate derivative of a biphenyl-diol, for instance, 6-mesyloxy-[1,1'-biphenyl]-3-ol. Subsequent reaction with ethanol in the presence of a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) would yield the desired ethoxy ether. acs.org This reaction proceeds through a sulfonyl-transfer mechanism. acs.orgnih.gov The utility of this transformation is particularly evident in multistep syntheses where a phenol needs to be protected and then later converted into an ether. acs.orgrsc.org
| Reaction Component | Role | Example | Reference(s) |
| Aryl Sulfonate | Phenol activating group | Aryl mesylate (Ar-OMs) | acs.org, acs.org |
| Alcohol | Nucleophile/Source of Alkoxy Group | Ethanol (Primary Alcohol) | acs.org, rsc.org |
| Base | Promotes the reaction | Cs₂CO₃, NaOt-Bu | acs.org |
| Solvent | Reaction medium | DMF, CH₃CN | acs.org |
Introducing a hydroxyl group at a specific position on the biphenyl ring is a critical step, which can be accomplished either before or after the biphenyl core is assembled. The direct C-H functionalization of phenols and related aromatic systems has become a powerful tool for synthesizing complex molecules. nih.gov
Achieving regioselective hydroxylation of a pre-formed 6-ethoxy-[1,1'-biphenyl] substrate presents a significant challenge. The directing effects of the existing ethoxy group and the second phenyl ring would influence the position of electrophilic attack. Enzymatic hydroxylation, for example using microorganisms like Cunninghamella echinulata, has been studied for biphenyl and can offer high regioselectivity, although it may not be suitable for all substrates. nih.govnih.gov
More conventional chemical methods include electrophilic hydroxylation using strong oxidants, but these often suffer from a lack of selectivity and over-oxidation. researchgate.net A more controlled approach involves directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of a specific C-H bond. Alternatively, a functional group such as a bromine atom or a boronic acid ester could be installed at the desired position on one of the precursor rings. This pre-functionalized ring could then be used in a cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to construct the biphenyl skeleton, with the functional group later being converted to a hydroxyl group. This latter strategy often provides a more reliable and predictable route to the desired regioisomer. rsc.org
Regioselective Hydroxylation and Phenol Functionalization
C-H Functionalization of Phenols
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. nih.gov In the context of synthesizing this compound, the ortho-arylation of a phenol derivative is a key transformation. The hydroxyl group of the phenol can act as an internal directing group, facilitating the selective activation of the ortho-C-H bond by a transition metal catalyst.
Rhodium and palladium catalysts have been extensively studied for the ortho-selective arylation of phenols. acs.orgacs.org The reaction typically involves the coupling of a phenol with an aryl halide. The catalytic cycle is proposed to involve the coordination of the phenolic oxygen to the metal center, followed by ortho-metalation to form a metallacyclic intermediate. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, furnishes the 2-arylphenol and regenerates the active catalyst. nih.gov
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, rhodium catalysts like [RhCl(PPh₃)₃] have been shown to be effective for the ortho-arylation of 2-substituted phenols. acs.org In cases where the phenol is unsubstituted at the 2-position, a combination of [{RhCl(COD)}₂] and P(NMe₂)₃ may provide better results. acs.org Palladium-catalyzed C-H functionalization, often assisted by specialized ligands, has also become a cornerstone of modern organic synthesis. nih.govresearchgate.net The development of bifunctional ligands can accelerate the C-H cleavage step, enhancing the efficiency of the catalytic process. nih.gov
Table 1: Catalyst Systems for Ortho-Arylation of Phenols
| Catalyst System | Substrate Scope | Key Features |
| [RhCl(PPh₃)₃] / PiPr₂(OAr) | 2-substituted phenols | Good conversions for activated and deactivated aryl bromides. acs.org |
| [{RhCl(COD)}₂] / P(NMe₂)₃ | Phenols without 2-substitution | High ortho-selectivity. acs.org |
| Pd(OAc)₂ / Ligand | Broad scope | Ligand development is key to reactivity and selectivity. nih.govnih.gov |
| Cu(I) / Chiral Bisphosphine | Phenols with N-carboxyindoles | Enables atropselective biaryl synthesis. rsc.org |
Challenges in the C-H functionalization of phenols include controlling regioselectivity, as functionalization can also occur at the para-position, and the potential for O-arylation as a side reaction. However, with the appropriate choice of directing groups and catalytic systems, high selectivity for the desired ortho-arylated product can be achieved. nih.govresearchgate.net
Selective De-alkylation or Demethylation Pathways
The cleavage of ether bonds is a fundamental transformation in organic synthesis, often employed as a deprotection strategy to unmask a hydroxyl group. In a potential synthetic route to this compound, a precursor with a methoxy (B1213986) or benzyloxy group might be used, which would then require selective dealkylation to yield the final phenolic product.
A variety of reagents and methods have been developed for the dealkylation of aryl ethers, with selectivity being a key consideration, especially in the presence of multiple alkoxy groups or other sensitive functionalities. daneshyari.com Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) is a powerful reagent for cleaving methyl ethers, although it can be harsh and may not be suitable for complex molecules with sensitive functional groups. organic-chemistry.org More recently, magnesium iodide has been shown to be an efficient reagent for the selective demethylation and debenzylation of aryl ethers under solvent-free conditions. rsc.org An important observation is that the removal of an O-benzyl group is often easier than that of an O-methyl group, allowing for selective debenzylation in molecules containing both functionalities. rsc.org
Modern photochemical methods offer milder alternatives for ether cleavage. Organophotoredox catalysis, for example, can facilitate the chemoselective deprotection of phenolic ethers through the fragmentation of the C(sp³)–O bond under visible light. chemrxiv.org This method demonstrates excellent selectivity for phenolic ethers over aliphatic ethers and tolerates a wide range of functional groups. chemrxiv.org
Table 2: Reagents for Selective Dealkylation of Aryl Ethers
| Reagent | Conditions | Selectivity |
| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | Powerful, but can be non-selective. organic-chemistry.org |
| Magnesium iodide (MgI₂) | Solvent-free, heat | Selective for demethylation and debenzylation. rsc.org |
| Organophotoredox Catalyst | Visible light, room temperature | Highly chemoselective for phenolic ethers. chemrxiv.org |
| 10% Pd/C | Mild, basic conditions | Cleavage of allyl aryl ethers. organic-chemistry.org |
The choice of dealkylation method will depend on the specific substrate and the presence of other functional groups in the molecule. For the synthesis of this compound, a method that selectively cleaves a methoxy or benzyloxy group without affecting the ethoxy group would be required.
Multistep Synthetic Sequences to this compound
The construction of the this compound scaffold can be envisioned through several multistep synthetic sequences. A highly convergent and widely used approach for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or ester. mdpi.com
A plausible synthetic route to this compound via a Suzuki coupling is outlined below:
Scheme 1: Proposed Suzuki-Miyaura Coupling Route
In this approach, commercially available or readily synthesized starting materials can be used. The synthesis of sterically hindered polychlorinated biphenyl derivatives has been successfully achieved using Suzuki coupling, demonstrating the robustness of this method for preparing substituted biaryls. nih.gov
An alternative to the Suzuki coupling is the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides. While effective, the Ullmann reaction often requires harsh reaction conditions and can suffer from lower yields compared to palladium-catalyzed methods. nih.govnih.gov
Another potential multistep approach involves the construction of the biphenyl core first, followed by the introduction of the ethoxy and hydroxyl groups. For example, a Friedel-Crafts acylation of biphenyl could be followed by a series of functional group interconversions to install the desired substituents at the correct positions. rsc.org However, this approach may suffer from regioselectivity issues during the functionalization steps.
Flow chemistry offers a modern paradigm for multistep synthesis, allowing for the integration of several reaction and purification steps into a single continuous process. syrris.jp This approach can lead to higher yields, improved purity, and more efficient use of reagents and solvents. A multistep flow synthesis could potentially be designed for the preparation of this compound, incorporating steps such as C-H functionalization, coupling, and deprotection in a continuous sequence.
Green Chemistry Principles in the Synthesis of Biphenyl Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scirp.org The synthesis of biphenyl derivatives, including this compound, can be made more sustainable by incorporating these principles.
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several research groups have developed Suzuki coupling protocols that proceed efficiently in aqueous media. researchgate.netnih.govdatapdf.com The use of phase-transfer catalysts can be essential for biphasic reactions, and the aqueous catalyst layer can often be recycled for subsequent reactions. scirp.org Other green solvents, such as tert-amyl alcohol, have also been explored for nickel-catalyzed Suzuki couplings. nih.gov
The development of recyclable catalysts is another important aspect of greening the synthesis of biphenyls. Homogeneous palladium catalysts, while highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To address this, catalysts can be immobilized on solid supports, such as polymers or nanoparticles, allowing for easy recovery and reuse. researchgate.netnih.gov For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be highly effective for Suzuki-Miyaura coupling in water at room temperature. researchgate.net
Table 3: Green Chemistry Approaches in Biphenyl Synthesis
| Green Principle | Application in Biphenyl Synthesis |
| Use of Safer Solvents | Suzuki coupling in water or other green solvents like tert-amyl alcohol. nih.govnih.gov |
| Catalysis | Development of highly active and recyclable catalysts, such as supported palladium nanoparticles. researchgate.net |
| Atom Economy | C-H functionalization approaches that avoid the use of pre-functionalized starting materials. nih.gov |
| Waste Prevention | Flow chemistry processes that can minimize waste and improve efficiency. syrris.jp |
By embracing these green chemistry principles, the synthesis of this compound and other valuable biphenyl derivatives can be achieved in a more sustainable and environmentally responsible manner.
Chemical Reactivity and Transformation of 6 Ethoxy 1,1 Biphenyl 3 Ol
Reactivity of the Biphenyl (B1667301) Core
The biphenyl scaffold of 6-Ethoxy-[1,1'-biphenyl]-3-ol, consisting of two phenyl rings linked by a single C-C bond, provides multiple sites for chemical modification. The substituents on one of the rings—the hydroxyl and ethoxy groups—significantly influence the reactivity of the entire biphenyl system.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions on this compound are determined by the electronic effects of the existing substituents.
The phenolic hydroxyl (-OH) and the ethoxy (-OCH2CH3) groups are both potent activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. nih.govyoutube.com They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.org Both the hydroxyl and ethoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. nih.gov
In this compound, the substituted ring (the 6-ethoxy-3-ol-phenylene moiety) is highly activated towards electrophilic attack. The directing effects of the hydroxyl and ethoxy groups are cooperative, strongly favoring substitution at the positions ortho and para to them. The unsubstituted phenyl ring is also activated by the presence of the substituted ring, which acts as an electron-donating group. mdpi.com
Regioselectivity of Electrophilic Aromatic Substitution:
| Position on Substituted Ring | Activating/Directing Groups | Predicted Reactivity |
| C2 | ortho to -OH, meta to -OEt | Highly activated |
| C4 | para to -OH, ortho to -OEt | Highly activated |
| C5 | meta to -OH, para to -OEt | Highly activated |
Typical electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. beilstein-journals.orgicm.edu.plyoutube.com However, the presence of the free hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst.
Directed Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. nih.gov The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position.
In this compound, both the hydroxyl and ethoxy groups can act as DMGs. The hydroxyl group, after deprotonation to form a phenoxide, is a very powerful DMG. The ethoxy group is also a competent DMG. The relative directing ability of these groups and their positions on the ring will determine the site of metalation. Often, a stronger directing group will dominate. The cooperative effect of multiple DMGs can also influence the outcome.
Potential Sites for Directed Ortho-Metalation:
| Directing Group | Position of Lithiation |
| 3-OH (as -O⁻Li⁺) | C2 or C4 |
| 6-OEt | C5 |
The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at a specific position on the aromatic ring.
Oxidative and Reductive Transformations
The biphenyl core of this compound is susceptible to both oxidative and reductive transformations.
Oxidative Transformations: Phenolic compounds can undergo oxidative coupling reactions, often catalyzed by transition metals, to form new C-C or C-O bonds. In the case of this compound, intermolecular oxidative coupling could lead to the formation of higher molecular weight oligomers or polymers. Intramolecular oxidative coupling could potentially lead to the formation of dibenzofuran derivatives, particularly if the unsubstituted ring is suitably activated.
Reductive Transformations: The aromatic rings of the biphenyl system can be reduced under certain conditions. Catalytic hydrogenation, for example, using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Rh) at elevated temperature and pressure, can reduce the aromatic rings to their corresponding cyclohexyl derivatives. The specific conditions required would depend on the desired degree of reduction. The phenolic hydroxyl and ethoxy groups are generally stable under these conditions.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive center in this compound, participating in derivatization reactions and influencing the molecule's intermolecular interactions and acidity.
Derivatization (e.g., Esterification, Alkylation, Acylation)
The acidic proton of the phenolic hydroxyl group can be readily replaced, allowing for a variety of derivatization reactions.
Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The reaction with acid chlorides or anhydrides is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.
Alkylation (Etherification): The phenolic hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., NaH, K2CO3) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Acylation: This is a specific type of esterification where an acyl group (R-C=O) is introduced. Acylation of polyphenols can sometimes be challenging, especially if the hydroxyl groups are involved in intramolecular hydrogen bonding. However, various methods have been developed to achieve efficient acylation.
Common Derivatization Reactions of the Phenolic Hydroxyl Group:
| Reaction Type | Reagents | Product |
| Esterification | RCOCl, Base | Phenyl Ester |
| Alkylation | R-X, Base | Phenyl Ether |
| Acylation | (RCO)₂O, Base | Phenyl Acetate (if Ac₂O) |
Hydrogen Bonding Interactions and Acid-Base Properties
Hydrogen Bonding: The phenolic hydroxyl group in this compound can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). The ethoxy group's oxygen atom can also act as a hydrogen bond acceptor. These hydrogen bonding capabilities influence the compound's physical properties, such as its melting point, boiling point, and solubility. Intramolecular hydrogen bonding between the 3-hydroxyl group and the 6-ethoxy group is possible, which could affect the conformation and reactivity of the molecule.
Acid-Base Properties: Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. The negative charge on the oxygen atom in the phenoxide ion can be delocalized into the aromatic ring, which stabilizes the conjugate base and thus increases the acidity of the parent phenol compared to alcohols.
The acidity of the phenolic proton in this compound is influenced by the other substituents on the ring. The ethoxy group and the unsubstituted phenyl ring are both electron-donating groups, which would be expected to slightly decrease the acidity of the phenol compared to unsubstituted phenol by destabilizing the phenoxide anion. Conversely, the presence of electron-withdrawing groups on the rings would increase the acidity. The pKa value is a quantitative measure of this acidity, with a lower pKa indicating a stronger acid.
Redox Chemistry of Phenols
The redox chemistry of the phenolic moiety in this compound is central to its chemical reactivity, particularly its antioxidant properties. Phenolic compounds are well-established as potent antioxidants, and their activity is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. jscholarpublishers.com This group can participate in redox reactions by donating a hydrogen atom or an electron to neutralize reactive free radicals.
The primary mechanisms by which phenols exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netmdpi.com
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•). jscholarpublishers.comresearchgate.net The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the phenol to the free radical, forming a phenol radical cation and an anion. libretexts.org This is often followed by proton transfer (a process sometimes referred to as Sequential Proton Loss Electron Transfer or SPLET).
Table 1: Key Mechanisms in Phenolic Redox Chemistry
| Mechanism | Description | Key Intermediate | Influencing Factors |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) from the phenolic -OH group to a free radical. acs.orgacs.org | Phenoxyl Radical (ArO•) | O-H Bond Dissociation Enthalpy (BDE), Solvent, Steric Hindrance |
| Single Electron Transfer (SET) | Transfer of an electron from the phenol to a radical, forming a radical cation. libretexts.org | Phenol Radical Cation (ArOH•+) | Ionization Potential, Solvent Polarity |
| Sequential Proton Loss Electron Transfer (SPLET) | A multi-step process involving initial deprotonation of the phenol followed by electron transfer from the resulting phenoxide anion. | Phenoxide Anion (ArO⁻) | Acidity (pKa) of the phenol, Solvent |
| Concerted Proton-Electron Transfer (CPET) | A single kinetic step where the proton and electron are transferred simultaneously to different acceptors. nih.govacs.org | Transition State Complex | Driving Force (ΔG°), H-bonding environment |
Reactivity of the Ethoxy Group
The ethoxy group (-OCH2CH3) in this compound is an ether functional group. Ethers are generally characterized by their chemical stability and lack of reactivity under many conditions. jove.com The C-O bond in an ether is strong, and the alkoxy group is a poor leaving group, making ethers resistant to attack by nucleophiles, bases, and dilute acids. chemistrysteps.com This inertness allows ethers to be widely used as solvents for chemical reactions. masterorganicchemistry.com
Ether Cleavage Reactions
Despite their general stability, the most significant reaction of ethers, including the ethoxy group on an aromatic ring, is cleavage by strong acids. jove.comwikipedia.org This reaction typically requires harsh conditions, such as heating with concentrated hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.com Hydrochloric acid (HCl) is generally not effective. libretexts.org
The mechanism for the cleavage of an aryl alkyl ether such as this compound proceeds in two main steps:
Protonation: The strong acid protonates the ether oxygen, converting the poor leaving group (-OR) into a good leaving group (-OHR+), which is a neutral alcohol molecule. ucalgary.ca
Nucleophilic Attack: A halide ion (Br⁻ or I⁻), acting as a good nucleophile, then attacks the carbon of the alkyl group. masterorganicchemistry.com For an ethoxy group, this is an SN2 reaction where the nucleophile attacks the less sterically hindered ethyl carbon. libretexts.orgpearson.com
This reaction results in the cleavage of the C-O bond between the ethyl group and the oxygen atom. The products of this reaction for this compound would be [1,1'-biphenyl]-3,6-diol and an ethyl halide (bromoethane or iodoethane). ucalgary.calibretexts.org The phenol C-O bond does not cleave because sp2-hybridized carbons of the aromatic ring are resistant to SN1 and SN2 reactions. masterorganicchemistry.com
Table 2: Summary of Ether Cleavage Reactions
| Reagent | Substrate Type | Mechanism | Products | Reactivity |
|---|---|---|---|---|
| HI, HBr | Primary/Secondary Alkyl Ethers | SN2 | Alcohol + Alkyl Halide | High |
| HI, HBr | Tertiary Alkyl Ethers | SN1 | Alcohol + Alkyl Halide | High |
| HI, HBr | Aryl Alkyl Ethers | SN2 (on alkyl group) | Phenol + Alkyl Halide | High |
| HCl | All Ethers | SN1 / SN2 | Alcohol + Alkyl Halide | Very Low / Ineffective |
| Strong Bases (e.g., NaOH, NaOEt) | All Ethers | No Reaction | No Reaction | Inert |
Stability and Inertness under Various Conditions
The ethoxy group is generally stable and unreactive under a wide range of chemical conditions, a characteristic feature of the ether linkage. jove.com
Basic and Nucleophilic Conditions: Ethers are resistant to cleavage by strong bases (like sodium hydroxide) and common nucleophiles. chemistrysteps.comlibretexts.org The alkoxide ion is a strong base and therefore a very poor leaving group, preventing nucleophilic substitution reactions.
Oxidizing and Reducing Agents: Ethers are typically stable towards many common oxidizing and reducing agents used in organic synthesis. youtube.comyoutube.comyoutube.com This stability allows them to be used as solvents for reactions involving these reagents.
Hydrolysis: The ethoxy group is resistant to hydrolysis under neutral or basic conditions. While acid-catalyzed cleavage is possible with strong acids, ethers are stable in the presence of dilute aqueous acids. masterorganicchemistry.com
Advanced Spectroscopic and Analytical Characterization of 6 Ethoxy 1,1 Biphenyl 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 6-ethoxy-[1,1'-biphenyl]-3-ol.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted spectrum for this compound would show distinct signals for the ethoxy group protons, the aromatic protons on both phenyl rings, and the hydroxyl proton.
The ethoxy group is expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating a free-rotating ethyl group. The aromatic region would display a more complex series of multiplets due to the substitution pattern on the biphenyl (B1667301) core. The chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and ethoxy (-O-CH₂CH₃) groups. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 4.5 - 5.5 | Broad Singlet | - |
| Ar-H (unsubstituted ring) | 7.2 - 7.6 | Multiplet | - |
| Ar-H (substituted ring) | 6.7 - 7.1 | Multiplet | - |
| -O-CH₂- | ~4.05 | Quartet | ~7.0 |
Note: Predicted values are based on analogous structures such as 4'-methoxy-[1,1'-biphenyl]-4-ol and 3-methoxy-1,1'-biphenyl. Actual experimental values may vary. rsc.orgrsc.org
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is predicted to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule (assuming no accidental equivalence). The carbons directly attached to the oxygen atoms (C-3 and C-6) would be significantly downfield-shifted.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
DEPT-90: Only CH signals are observed.
DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. nist.govresearchgate.net
This analysis allows for the unambiguous assignment of each carbon type in the molecule.
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
|---|---|---|---|
| C-3 (C-OH) | 155 - 160 | Absent (Quaternary) | Absent |
| C-6 (C-OEt) | 156 - 161 | Absent (Quaternary) | Absent |
| C-1' (ipso-C) | 139 - 142 | Absent (Quaternary) | Absent |
| C-1 (ipso-C) | 130 - 135 | Absent (Quaternary) | Absent |
| Ar-CH (unsubstituted ring) | 127 - 130 | Positive | Positive |
| Ar-CH (substituted ring) | 110 - 125 | Positive | Positive |
| -O-CH₂- | ~64 | Negative | Absent |
Note: Predicted chemical shifts are based on general values for substituted biphenyl and ether compounds. rsc.org
Two-dimensional NMR techniques are essential for confirming the complete structural assignment by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key correlations would include the coupling between the -O-CH₂- and -CH₃ protons of the ethoxy group, as well as couplings between adjacent aromatic protons on each ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A key NOESY correlation would be expected between the ethoxy -O-CH₂- protons and the aromatic proton at the C-5 position, confirming the regiochemistry.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its key functional groups.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Phenolic -OH | O-H Stretch (broad) | 3200 - 3600 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Alkyl C-H (Ethoxy) | C-H Stretch | 2850 - 2980 | IR, Raman |
| Aromatic C=C | C=C Ring Stretch | 1450 - 1620 | IR, Raman |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | IR |
| Ether Ar-O | C-O Stretch (asymmetric) | 1230 - 1270 | IR |
| Biphenyl | Ar-Ar Stretch | ~1300 | Raman |
The broad O-H stretching band in the IR spectrum is a classic indicator of a hydroxyl group. The various C=C stretching vibrations in the 1450-1620 cm⁻¹ region are characteristic of the two aromatic rings. The biphenyl linkage itself gives rise to a characteristic vibration, often more prominent in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₁₄O₂), the exact molecular weight can be calculated.
Molecular Formula: C₁₄H₁₄O₂
Monoisotopic Mass: 214.0994 u
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the mass of the molecular ion (M⁺•) to within a few parts per million of its calculated value.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:
Loss of an ethyl radical: A primary fragmentation would be the cleavage of the C-O bond in the ethoxy group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 u) to form a stable phenoxonium ion.
[M - 29]⁺
Loss of ethene: A McLafferty-type rearrangement could lead to the loss of a neutral ethene molecule (C₂H₄, 28 u).
[M - 28]⁺•
Cleavage of the biphenyl bond: The bond between the two phenyl rings can cleave, leading to ions corresponding to the individual substituted and unsubstituted phenyl fragments.
Loss of CO: Subsequent fragmentation of phenolic fragments often involves the loss of carbon monoxide (CO, 28 u).
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Theoretical HRMS Data for this compound
| Ion Adduct | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | [C₁₄H₁₅O₂]⁺ | 215.1067 |
| [M+Na]⁺ | [C₁₄H₁₄NaO₂]⁺ | 237.0886 |
| [M-H]⁻ | [C₁₄H₁₃O₂]⁻ | 213.0921 |
Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified through published research on this compound.
Fragmentation Pathways and Structural Information
In conjunction with HRMS, tandem mass spectrometry (MS/MS) experiments would be employed to elucidate the fragmentation pathways of this compound. By inducing fragmentation of a selected precursor ion (e.g., [M+H]⁺), the resulting product ions provide valuable information about the compound's structure. For this compound, expected fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage at the biphenyl linkage. A detailed analysis of these fragments would help to confirm the connectivity of the molecule. At present, there are no published studies detailing the specific fragmentation pathways for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The biphenyl scaffold, being a chromophore, is expected to exhibit characteristic absorption bands in the UV region. The presence of the hydroxyl (-OH) and ethoxy (-OC₂H₅) substituents will influence the wavelength of maximum absorption (λmax) and the molar absorptivity. The specific solvent used for analysis would also impact the spectrum due to solvatochromic effects. A systematic study would involve recording the UV-Vis spectrum in various solvents to understand these effects. However, no specific λmax values or spectral data for this compound have been reported in scientific literature.
X-ray Crystallography for Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl system. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. To date, no crystallographic data or CCDC number for this compound has been deposited in the Cambridge Crystallographic Data Centre, indicating that its solid-state structure has not been publicly determined.
Chromatographic Methods for Purity and Separation
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for its separation from reactants or byproducts.
HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be a standard approach for its analysis. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.
GC: For GC analysis, derivatization of the polar hydroxyl group (e.g., by silylation) might be necessary to improve its volatility and peak shape. A non-polar or medium-polarity capillary column would likely be used for separation.
While these are the expected methodologies, specific retention times, column types, and mobile phase or temperature gradient conditions for this compound are not documented in available research.
Table 2: General Chromatographic Conditions for Biphenyl Derivatives
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detector |
| HPLC | C18, C8 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | UV-Vis |
| GC | DB-5, HP-1 (Non-polar) | Helium, Hydrogen | FID, MS |
Note: This table represents typical conditions for compounds structurally similar to this compound and does not reflect experimentally determined methods for this specific compound.
Computational Chemistry and Theoretical Investigations of 6 Ethoxy 1,1 Biphenyl 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. DFT methods provide a balance between accuracy and computational cost, making them well-suited for studying molecules of the size and complexity of 6-Ethoxy-[1,1'-biphenyl]-3-ol. These calculations allow for a detailed exploration of the molecule's electronic structure and its correlation with its chemical behavior.
The geometry of a molecule is fundamental to its properties. For this compound, geometry optimization using DFT would reveal the most stable three-dimensional arrangement of its atoms. A key feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, this angle is approximately 45 degrees in the gas phase due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation across the central carbon-carbon bond. libretexts.org
For substituted biphenyls like this compound, the size and position of the ethoxy and hydroxyl groups will significantly influence this dihedral angle. The presence of substituents, particularly at the ortho positions, can increase the rotational barrier around the central single bond. If this barrier is high enough, it can lead to the existence of stable, isolable rotational isomers known as atropisomers. libretexts.org A conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle to identify the global minimum energy conformation and any local minima, as well as the transition states for their interconversion. The size of the ortho substituents is a critical factor in determining the ease of this interconversion. libretexts.org
Table 1: Representative Calculated Geometrical Parameters for a Substituted Biphenyl
| Parameter | Value |
| C-C bond length (inter-ring) | 1.49 Å |
| Dihedral Angle (ring-ring) | 55° |
| C-O bond length (ethoxy) | 1.37 Å |
| O-H bond length (hydroxyl) | 0.96 Å |
Note: This table presents hypothetical data for a representative substituted biphenyl for illustrative purposes.
The electronic structure of this compound can be described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring containing the hydroxyl and ethoxy groups, as these are electron-donating substituents. The LUMO, on the other hand, is likely to be distributed over the π-system of both rings. The HOMO-LUMO gap can be tuned by the nature and position of substituents on the biphenyl core. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Biphenyl
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This table presents hypothetical data for a representative substituted biphenyl for illustrative purposes.
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, it is possible to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. rsc.org The calculated chemical shifts in NMR spectroscopy are particularly sensitive to the molecular conformation, providing another avenue to study the rotational isomerism of substituted biphenyls. rsc.org The calculated vibrational frequencies from DFT can aid in the assignment of experimental IR and Raman spectra.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of the molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility and the influence of the environment, such as a solvent. researchgate.net
For this compound, an MD simulation could be used to study the rotation around the central carbon-carbon bond and the flexibility of the ethoxy group. By simulating the molecule in a solvent, one can observe how intermolecular interactions affect its preferred conformation and dynamics. researchgate.net Such simulations are valuable for understanding how the molecule might behave in a real-world chemical system. A study on chlorinated biphenyls utilized molecular dynamics to refine conformational searches, highlighting its utility in exploring the accessible conformations of substituted biphenyls. nih.gov
Reactivity Prediction and Mechanistic Modeling
Computational chemistry provides several tools for predicting the reactivity of this compound. The analysis of the frontier molecular orbitals (HOMO and LUMO) can identify the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map is another useful tool, which visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Furthermore, DFT calculations can be used to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for proposed chemical transformations. This allows for a detailed understanding of the reaction pathway and can help in predicting the feasibility and outcome of a reaction. For instance, DFT has been used to study the oxidation of polychlorinated biphenyls by hydroxyl radicals. pfw.edu
Structure-Property Relationships (Non-Biological Focus)
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, this involves understanding how its specific substitution pattern influences its non-biological properties.
Applications of 6 Ethoxy 1,1 Biphenyl 3 Ol in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
The functional groups of 6-Ethoxy-[1,1'-biphenyl]-3-ol make it a valuable intermediate in the synthesis of more complex molecular architectures. The hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, allowing for the attachment of other molecular fragments. The biphenyl (B1667301) structure itself is a common core in many biologically active compounds and pharmaceuticals. rsc.orgrsc.orgajgreenchem.com
The synthesis of complex molecules often relies on the sequential and controlled modification of simpler building blocks. Biphenyl derivatives, in particular, are crucial in the construction of molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. The presence of both a nucleophilic hydroxyl group and a modifiable aromatic system in this compound allows for diverse synthetic transformations, positioning it as a strategic starting material for multi-step syntheses.
Precursor for Advanced Organic Materials (e.g., Ligands, Monomers for Polymers)
The unique combination of chirality and functional groups in this compound makes it a promising precursor for a variety of advanced organic materials.
Axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as the framework for a wide array of successful ligands. cell.comnih.govacs.org The atropisomerism of ortho-substituted biphenyls, like this compound, can be exploited to create chiral environments around a metal center. The hydroxyl group can be readily converted into a phosphine (B1218219), amine, or other coordinating group, which can then bind to a transition metal. cell.com The ethoxy group, while less reactive, can influence the steric and electronic properties of the resulting ligand, potentially fine-tuning its catalytic activity and enantioselectivity. cell.com
The development of new chiral ligands is a continuous pursuit in organic synthesis, as novel catalysts can enable more efficient and selective chemical transformations. The modular nature of biphenyl-based ligands, where substituents can be varied to optimize performance, makes compounds like this compound attractive starting points for ligand synthesis.
Table 1: Potential Chiral Ligand Types Derived from Substituted Biphenyls
| Ligand Class | Key Structural Feature | Potential Application in Catalysis |
|---|---|---|
| Chiral Phosphines | P-coordinating group | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral Amines | N-coordinating group | Asymmetric additions, reductions |
| Chiral N-Heterocyclic Carbenes | Carbene-metal bond | Metathesis, C-H activation |
Biphenyl-containing polymers are known for their thermal stability, mechanical strength, and desirable optical properties. google.comresearchgate.netgoogle.com The di-functionality of this compound (through the hydroxyl group and the potential for functionalization of the aromatic rings) allows it to act as a monomer in polymerization reactions. For example, the hydroxyl group can participate in polycondensation reactions to form polyethers or polyesters.
The incorporation of the rigid and chiral biphenyl unit into a polymer backbone can lead to materials with unique properties, such as high glass transition temperatures and optical activity. These properties are valuable in applications ranging from engineering plastics to chiral stationary phases for chromatography. The synthesis of poly(biphenyl ether sulfone)s, for instance, involves the reaction of dihydroxy aromatic compounds with dihalodiaryl sulfones, highlighting a potential polymerization pathway for hydroxyl-functionalized biphenyls. google.comgoogle.com
Biphenyl derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various functional groups. nih.govnih.gov The hydroxyl and ethoxy groups on this compound can act as electron-donating groups, which can influence the energy levels of the molecule's frontier orbitals and thus its absorption and emission characteristics.
Further modification of the biphenyl core, for example, by introducing electron-withdrawing groups, could lead to the creation of donor-pi-acceptor (D-π-A) systems. These types of molecules often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and sensitivity to the local environment, which are desirable properties for fluorescent probes and dyes. While the fluorescence of this compound itself has not been reported, the general photophysical properties of substituted biphenyls suggest its potential as a precursor in this area. nih.gov
Table 2: Influence of Substituents on the Fluorescence of Biphenyl Derivatives
| Substituent | Effect on Fluorescence | Reference |
|---|---|---|
| Hydroxyl (-OH) | Can lead to excited-state ionization, pH-dependent fluorescence | nih.gov |
| Methoxy (B1213986) (-OCH3) | Generally maintains fluorescence, less pH-sensitive than -OH | nih.gov |
| Amino (-NH2) | Can enhance fluorescence, also pH-sensitive | nih.gov |
Catalytic Applications (if relevant to compound or its derivatives)
The direct catalytic application of this compound is unlikely. However, its derivatives, particularly metal complexes of ligands derived from it, could have significant catalytic applications. As discussed in the context of chiral ligands, the biphenyl scaffold is central to many successful catalysts for asymmetric reactions. cell.comnih.gov
Metal complexes featuring biphenyl-based ligands are employed in a wide range of catalytic transformations, including hydrogenation, cross-coupling reactions, and various C-C and C-heteroatom bond-forming reactions. researchgate.netmdpi.combiointerfaceresearch.comnih.gov The performance of these catalysts is highly dependent on the steric and electronic environment provided by the ligand. The ethoxy and hydroxyl-derived functional groups in ligands based on this compound would play a crucial role in defining this environment, thereby influencing the activity and selectivity of the catalyst.
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized biphenyls has traditionally relied on classic cross-coupling reactions. However, the future of chemical synthesis is increasingly geared towards sustainability, efficiency, and atom economy. For a molecule like 6-Ethoxy-[1,1'-biphenyl]-3-ol, future synthetic strategies are likely to evolve beyond current practices.
Modern cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Hiyama couplings, are workhorse methods for constructing the biphenyl (B1667301) core. Future research will likely focus on developing more sustainable versions of these reactions. This includes the use of earth-abundant metal catalysts like iron or copper to replace precious metals such as palladium. Furthermore, the development of catalysts that operate efficiently in greener solvents, such as water or bio-derived solvents, will be a key area of investigation. The use of heterogeneous catalysts, which can be easily recovered and reused, also represents a significant step towards more sustainable manufacturing processes.
Another promising direction is the exploration of C-H activation strategies for the synthesis of the this compound backbone. This approach avoids the need for pre-functionalized starting materials, such as halogenated aromatics or organometallic reagents, thereby reducing waste and improving atom economy. Biocatalysis offers another green alternative for the synthesis of polyphenolic compounds. The use of enzymes could enable highly selective and environmentally benign routes to this compound and its derivatives. Additionally, drawing inspiration from nature, the use of lignin (B12514952), an abundant biopolymer rich in phenolic structures, as a renewable feedstock for producing biphenyl compounds is an area of growing interest.
| Synthetic Approach | Key Features & Future Directions |
| Green Cross-Coupling | Use of earth-abundant metal catalysts (Fe, Cu), green solvents (water, bio-solvents), and reusable heterogeneous catalysts. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials and reducing waste. |
| Biocatalysis | Utilization of enzymes for highly selective and environmentally friendly synthesis. |
| Renewable Feedstocks | Exploration of lignin and other biomass sources for the production of the biphenyl scaffold. |
Exploration of Undiscovered Chemical Transformations
The unique arrangement of an ethoxy group and a hydroxyl group on the biphenyl framework of this compound provides a platform for exploring a multitude of chemical transformations, potentially leading to novel derivatives with unique properties.
One area ripe for exploration is the selective functionalization of the hydroxyl and ethoxy groups. For instance, selective monoesterification or etherification of the hydroxyl group could be achieved, leading to a diverse library of derivatives. The development of regioselective reactions on the biphenyl rings, directed by the existing functional groups, could also unlock new chemical space.
Furthermore, the phenolic nature of the molecule suggests that it could be a substrate for oxidative polymerization. Enzymatic or chemical oxidation could lead to the formation of novel polyphenolic polymers with interesting material properties. The reactivity of the ether linkage could also be exploited, for example, in cleavage reactions to yield the corresponding diol, which could then be used in further synthetic elaborations.
| Transformation Type | Potential Outcome |
| Selective Functionalization | Generation of diverse libraries of esters, ethers, and other derivatives with tailored properties. |
| Oxidative Polymerization | Synthesis of novel polyphenolic materials with potential applications in electronics or as functional coatings. |
| Directed C-H Functionalization | Introduction of new functional groups at specific positions on the biphenyl rings to fine-tune molecular properties. |
| Ether Cleavage | Access to the corresponding biphenyl-3,6-diol for further derivatization and polymer synthesis. |
Advanced Materials Science Applications (excluding clinical)
The structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The rigid biphenyl core, combined with the potential for functionalization, opens doors to a range of non-clinical applications.
The biphenyl unit is a common component in liquid crystals and organic semiconductors. By incorporating this compound into larger molecular architectures, it may be possible to create novel materials for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ethoxy and hydroxyl groups can be used to tune the electronic properties and solubility of these materials.
Furthermore, the phenolic hydroxyl group makes this compound a suitable monomer for the synthesis of functional polymers. For example, it could be incorporated into polyesters, polyurethanes, or epoxy resins to enhance their thermal stability, flame retardancy, or to introduce specific functionalities. The resulting polymers could find applications as high-performance plastics, adhesives, or coatings. The ability of polyphenols to form nanoparticles also presents opportunities for creating novel nanomaterials with unique optical or electronic properties.
| Application Area | Potential Role of this compound |
| Organic Electronics | As a building block for liquid crystals, organic semiconductors, and hole-blocking materials in OLEDs and OFETs. |
| Functional Polymers | As a monomer for the synthesis of high-performance polyesters, polyurethanes, and epoxy resins with enhanced properties. |
| Nanomaterials | As a precursor for the formation of functional nanoparticles with tailored optical and electronic characteristics. |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, this integrated approach can provide valuable insights and guide research efforts.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.govnih.gov This can help in understanding its reactivity and in designing molecules with specific desired properties. For instance, computational screening can be used to identify promising candidates for materials science applications before they are synthesized in the lab, saving time and resources. chemrxiv.org
Molecular modeling can also be employed to study the mechanisms of potential chemical transformations, aiding in the optimization of reaction conditions. researchgate.net For example, the transition states and reaction pathways for novel synthetic routes or functionalization reactions can be calculated to assess their feasibility. In the context of materials science, computational simulations can predict the bulk properties of polymers and other materials derived from this compound, such as their thermal stability, mechanical strength, and electronic band structure. lbl.gov This predictive power allows for a more rational design of materials with targeted functionalities. The "materials by design" approach, which heavily relies on computational screening and prediction, can significantly accelerate the innovation cycle. lbl.gov
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular properties, reactivity, and reaction mechanisms. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulation of the behavior of polymers and materials derived from the compound. |
| Virtual Screening | In silico identification of derivatives with desired properties for materials applications. chemrxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions for biocatalytic synthesis. |
By combining the predictive power of computational chemistry with the practical insights of experimental work, the exploration of this compound can be pursued in a more efficient and targeted manner, unlocking its full potential in various scientific and technological domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
